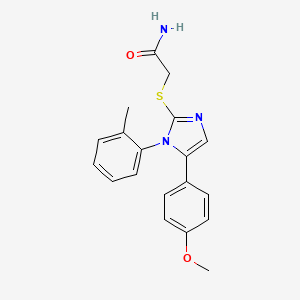

N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide, also known as OMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMC is a carbamate derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

- Research on N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide derivatives primarily revolves around their synthesis and characterization. For instance, a study synthesized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single-crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, and its molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

- Another study described the synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, characterized by elemental analyses, FT-IR, and NMR methods. For example, N-(diethylcarbamothioyl)cyclohexanecarboxamide crystallizes in the orthorhombic space group P212121, and the molecule's conformation is twisted, as reflected by the torsion angles, indicating a delocalization of the π electrons of the thiocarbonyl group over the C–N bonds (Ozer et al., 2009).

Molecular Structure Analysis

- Detailed molecular structure analysis was conducted on compounds like N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide. The study involved single-crystal X-ray diffraction and revealed that the cyclohexane ring adopts a chair conformation. The molecular conformation is stabilized by intramolecular hydrogen bonds, and density functional theory optimized structure in the gaseous phase was compared with the experimentally defined molecular structure (Ozer et al., 2021).

Inhibitory Activity

- Certain derivatives like α-amino-β-lactone derivatives have been shown to inhibit N-Acylethanolamine Acid Amidase (NAAA), involved in the degradation of saturated and monounsaturated fatty acid ethanolamides. Potent and selective NAAA inhibitors like ARN077 and ARN726 have shown promising results in reducing reactions to inflammatory stimuli in animal models (Romeo et al., 2015).

Miscellaneous Applications

- A study on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters highlighted their role as potent N-acylethanolamine acid amidase (NAAA) inhibitors, involved in the degradation of certain endogenous lipid agonists. The β-lactone derivatives were found to inhibit NAAA and prevent hydrolysis in activated inflammatory cells, indicating potential therapeutic applications (Ponzano et al., 2013).

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, depending on the specific biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h10-11H,1-9H2,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDKVPMEFVDXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)

![Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2422864.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)